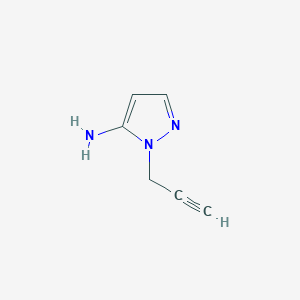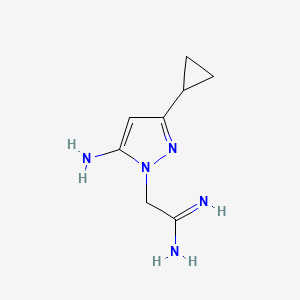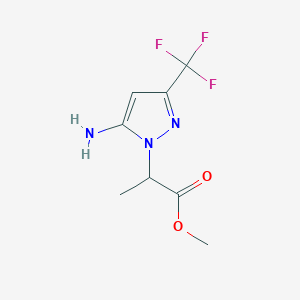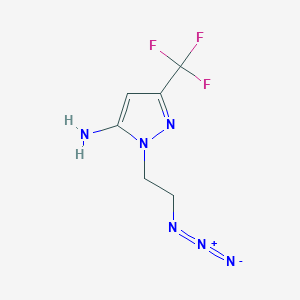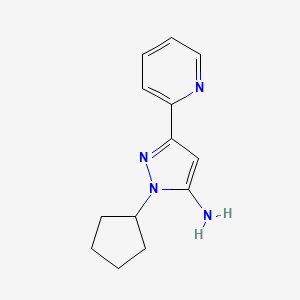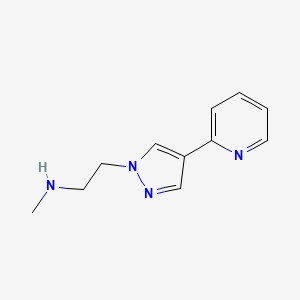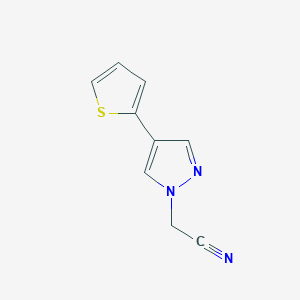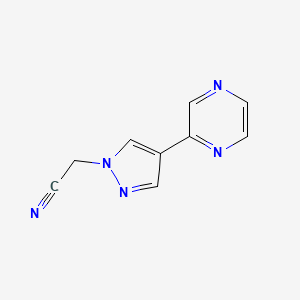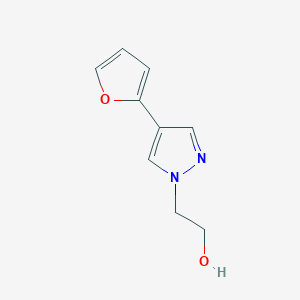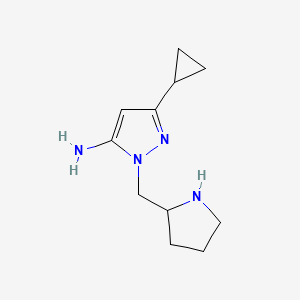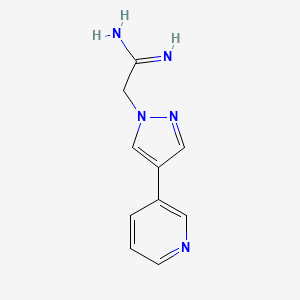
(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol
Vue d'ensemble
Description
(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol, also known as 5-cyclopropyl-3-(4-pyridin-1-yl)-1H-pyrazole-1-methanol, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the pyrazole family, which consists of compounds that contain a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound has been used in a variety of studies, including those related to its possible use as a potential therapeutic agent.
Applications De Recherche Scientifique
Agrochemical Industry Applications
The pyrazole and pyridine moieties present in this compound are indicative of potential utility in the agrochemical industry. Compounds with similar structures have been used in the development of pesticides and herbicides. The trifluoromethylpyridine (TFMP) derivatives, for example, are key structural motifs in active agrochemical ingredients. They are primarily utilized for the protection of crops from pests . The unique physicochemical properties conferred by the fluorine atom and the pyridine moiety in TFMP derivatives could suggest similar applications for our compound in enhancing the efficacy of agrochemical formulations.
Pharmaceutical Industry Applications
In the pharmaceutical sector, the pyrazole moiety is often associated with compounds having anti-inflammatory and analgesic properties. Derivatives of pyrazole have been incorporated into pharmaceutical products that have received market approval, and many candidates are currently undergoing clinical trials . The presence of the pyrazole ring in the compound under discussion could imply its potential use in the development of new pharmaceuticals, particularly those targeting inflammatory conditions.
Cancer Therapy Research
The pyrazole moiety is also significant in cancer research. Derivatives containing this functional group have been synthesized for targeted chemo/radioisotope therapy. For instance, certain pyrazole derivatives show high anti-cancer activity against liver cancer (HepG2) and colon cancer (HCT-116) cell lines . The compound could be explored for its cytotoxic effects on various cancer cell lines, potentially leading to new avenues in cancer treatment.
Radiopharmaceutical Development
The biodistribution characteristics of pyrazole derivatives make them suitable for radiopharmaceutical applications. They can be designed to have good uptake at tumor sites, as seen in studies where pyrazole compounds were radioiodinated for tracking in tumor-bearing mice . This suggests that the compound could be researched for its potential as a radiotracer or therapeutic agent in nuclear medicine.
Environmental Impact Studies
Pyrazole derivatives have been noted to have effects on the environment and human health. Research into converting harmful pyrazole compounds into safe and useful products is ongoing . The compound could be studied for its environmental impact, degradation pathways, and potential for safe application.
Functional Materials Development
The unique characteristics of heterocyclic compounds like pyrazoles and pyridines have applications in the development of functional materials. These compounds can contribute to advancements in fields such as catalysis, polymer manufacturing, and petrochemical industry . Investigating the compound for its properties could lead to the creation of new materials with specialized functions.
Pharmacokinetics and Drug Delivery
Heterocyclic compounds often exhibit improved pharmacokinetic parameters, such as solubility and salt formation properties, which are crucial for drug delivery systems . The compound could be analyzed for its pharmacokinetic profile, which might reveal its suitability for use in drug formulations.
Biological Activity Profiling
The diverse biological activities of pyrazole derivatives, ranging from antimicrobial to insecticidal properties, make them valuable for biological activity profiling . Research could focus on identifying the spectrum of biological activities exhibited by the compound, which could inform its potential applications across various fields.
Propriétés
IUPAC Name |
(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-8-15-12(10-1-2-10)7-11(14-15)9-3-5-13-6-4-9/h3-7,10,16H,1-2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJFAGRCNRJRTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CO)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




